molecular formula C4H8ClNO2 B1366819 2-(2-Chloroethoxy)acetamide CAS No. 36961-64-5

2-(2-Chloroethoxy)acetamide

Cat. No. B1366819
CAS RN: 36961-64-5
M. Wt: 137.56 g/mol
InChI Key: KQHRCXCLILUNBX-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)acetamide is a chemical compound with the molecular formula C4H8ClNO2 . It has an average mass of 137.565 Da and a monoisotopic mass of 137.024353 Da .


Molecular Structure Analysis

The molecular structure of 2-(2-Chloroethoxy)acetamide consists of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-(2-Chloroethoxy)acetamide is a white crystalline powder . It has a molecular weight of 137.57 . The storage temperature is recommended to be in a freezer .

Scientific Research Applications

Synthesis and Characterization

  • 2-(2-Chloroethoxy) acetic acid, a derivative of 2-(2-Chloroethoxy)acetamide, is synthesized using oxidation methods. Four oxidants were compared, and nitric acid was found to be the most effective, yielding 89% of the product. This process is noted for its simplicity, low cost, and high yield, making it suitable for industrial application (Xiang, 2008).

Analytical Chemistry

  • A derivative, dansylacetamidooxyamine (DNSAOA), has been developed as a molecular probe for measuring trace amounts of carbonyl compounds (aldehydes and ketones) in water samples. This probe offers high sensitivity and has been applied in environmental water testing, demonstrating the utility of 2-(2-Chloroethoxy)acetamide derivatives in analytical chemistry (Houdier et al., 2000).

Astrochemistry

  • Research on acetamide, a molecule similar to 2-(2-Chloroethoxy)acetamide, in astrochemistry has revealed insights into the formation of complex organic molecules (COM) in the interstellar medium. The study suggests that hydrogen abstraction from acetamide activates it for further reactions, leading to the formation of COM under prebiotic or abiotic conditions (Haupa et al., 2020).

Material Science

  • New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, structurally related to 2-(2-Chloroethoxy)acetamide, have been characterized using X-ray powder diffraction, highlighting their potential as pesticides. This research contributes to the understanding of such compounds in the field of material science and pesticide development (Olszewska et al., 2009).

Herbicide Research

  • Acetochlor, a chloroacetamide herbicide chemically similar to 2-(2-Chloroethoxy)acetamide, has been studied for its initial metabolism in different plant species. This research contributes to understanding the selective phytotoxicity of such herbicides, which could be relevant for 2-(2-Chloroethoxy)acetamide derivatives in agricultural applications (Breaux, 1987).

Safety And Hazards

2-(2-Chloroethoxy)acetamide is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures include wearing protective gloves, protective clothing, and eye/face protection .

properties

IUPAC Name

2-(2-chloroethoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHRCXCLILUNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452013
Record name 2-(2-chloroethoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethoxy)acetamide

CAS RN

36961-64-5
Record name 2-(2-Chloroethoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36961-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-chloroethoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Reiter, P Trinka, FL Bartha, L Pongó… - … Process Research & …, 2012 - ACS Publications
A new procedure for the manufacture of cetirizine dihydrochloride via the new intermediate 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide …
Number of citations: 10 pubs.acs.org
JD Robcrts, MC Cascrio - Chem. Commun, 1988 - academia.edu
R, represents a–CONH,–CN,–COOH,–COOM or–COOR, group, M being an alkali metal and R, being an alkyl radical having from 1 to 4 carbon atoms; and R, rcprcscnts a hydrogen …
Number of citations: 0 www.academia.edu
Q Song, H Junga, Y Tang, AC Li, T Addison… - … of Chromatography B, 2005 - Elsevier
A high-throughput bioanalytical method based on automated sample transfer, automated solid phase extraction, and hydrophilic interaction liquid chromatography–tandem mass …
Number of citations: 65 www.sciencedirect.com
S Pei, J Chen, S **a, J Wang, B Xue… - Current …, 2021 - ingentaconnect.com
Background: Levocetirizine is chemically know as (R)-(-)-2-[4-(4-chlorobenzhydryl)-1- piperazinyl]-ethoxy acetic acid dihydrochloride. Many publications have reported the synthetic …
Number of citations: 0 www.ingentaconnect.com
MM Heravi, V Zadsirjan - RSC advances, 2020 - pubs.rsc.org
Heteroatoms as well as heterocyclic scaffolds are frequently present as the common cores in a plethora of active pharmaceuticals natural products. Statistically, more than 85% of all …
Number of citations: 410 pubs.rsc.org
VDN Yadavalli, RS Kambhampati - Applications of Nanotechnology for …, 2020 - Springer
The ultimate goal of a process chemist is to achieve robust synthetic processes for active pharmaceutical ingredients (API), drug candidates under development or their critical …
Number of citations: 2 link.springer.com
L Deleers, G Bodson
Number of citations: 0

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